4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide
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Overview
Description
4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C12H13BrF3NO2 It is a derivative of benzamide, characterized by the presence of bromine, diethylamine, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-nitrobenzotrifluoride.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting amine is then acylated with diethylamine and a suitable acylating agent, such as acetic anhydride, to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized products, potentially involving the trifluoromethoxy group.
Reduction: Formation of reduced derivatives, particularly affecting the trifluoromethoxy group.
Hydrolysis: Formation of the corresponding carboxylic acid and diethylamine.
Scientific Research Applications
4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom and diethylamine moiety can also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethoxy)benzamide: Lacks the diethylamine group, which may affect its chemical and biological properties.
4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide: Similar structure but with dimethylamine instead of diethylamine.
4-Bromo-3-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide is unique due to the combination of its bromine, diethylamine, and trifluoromethoxy groups. This combination imparts specific chemical and biological properties that can be advantageous in various applications, such as increased lipophilicity and potential for specific molecular interactions.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-3-17(4-2)11(18)8-5-6-9(13)10(7-8)19-12(14,15)16/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTZARBPYOMDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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